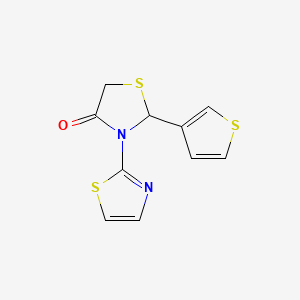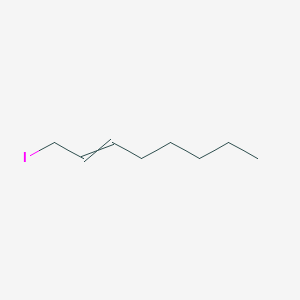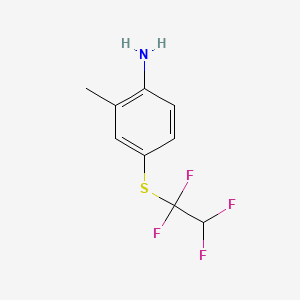
2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an aromatic amine compound characterized by the presence of a methyl group at the second position and a 1,1,2,2-tetrafluoroethylsulfanyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with 1,1,2,2-tetrafluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or markers due to its aromatic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets. The presence of the tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline
- 2-Methyl-4-(1,1,2,2-tetrafluoroethyl)aniline
- 2-Methyl-4-(1,1,2,2-tetrafluoroethylthio)aniline
Uniqueness
2-Methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
100280-15-7 |
|---|---|
分子式 |
C9H9F4NS |
分子量 |
239.24 g/mol |
IUPAC名 |
2-methyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C9H9F4NS/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8H,14H2,1H3 |
InChIキー |
JJDGAJONFHYOFS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)SC(C(F)F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



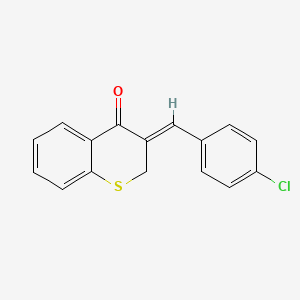

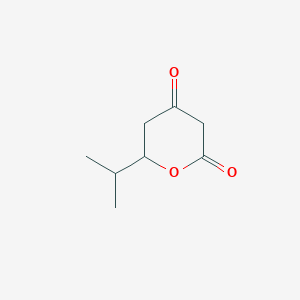
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
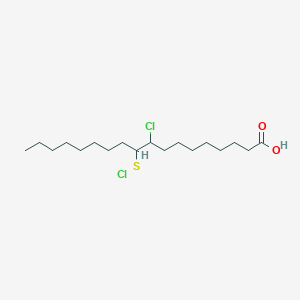

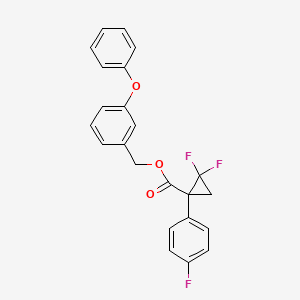

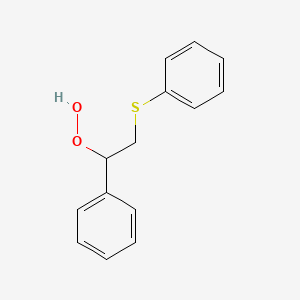

![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
